![molecular formula C7H3BrF4O B6323349 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene CAS No. 1242252-07-8](/img/structure/B6323349.png)
1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3BrF4O and a molecular weight of 259 . It is a liquid at room temperature and has a pale yellow color .
Synthesis Analysis
The synthesis of 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene involves the treatment of 1-Bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at -100°C, which gives 5-bromo-2-(trifluoromethoxy)phenyllithium. At -75°C, it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .Molecular Structure Analysis
The molecular structure of 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene consists of a benzene ring substituted with a bromo group, a fluoro group, and a trifluoromethoxy group .Physical And Chemical Properties Analysis
1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene has a predicted boiling point of 158.5±35.0 °C and a predicted density of 1.724±0.06 g/cm3 . It is stored in a dry room at normal temperature .Scientific Research Applications
Palladium-Catalyzed Arylations
1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene: is used in palladium-catalyzed direct arylation processes. This compound serves as an arylating agent for heteroarenes, providing a pathway to synthesize polyfluoroalkoxy-substituted heteroaromatics . Such reactions are valuable for creating complex molecules for pharmaceutical applications.
Synthesis of Anticancer Agents
The compound has been utilized in the synthesis of anticancer agents. For example, drugs like Sonidegib, which treat basal-cell carcinoma, contain a (polyfluoroalkoxy)benzene unit similar to the one present in 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene .
Development of PDE4 Inhibitors
It is also instrumental in developing selective nonsteroidal PDE4 inhibitors like Difamilast, which are used for treating atopic dermatitis. The presence of the polyfluoroalkoxy group in these molecules is crucial for their medicinal properties .
Pharmaceutical Chemistry Research
In pharmaceutical chemistry, this compound is a key intermediate for introducing polyfluoroalkoxy groups into benzene derivatives. These derivatives are important for the development of new drugs, given their unique chemical properties .
Environmental Impact Studies
The synthetic procedures involving 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene are noted for their low environmental impact. This is due to the use of inexpensive reagents and the production of benign by-products like HBr/KOAc .
Laboratory Chemical Synthesis
As a laboratory chemical, 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene is used in the synthesis of various substances. It’s a staple in research laboratories for constructing complex molecular architectures .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is primarily used as a laboratory chemical and for the synthesis of other substances .
Mode of Action
It has been reported that when treated with lithium diisopropylamide (lida) at -100°c, it gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°c it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene. For instance, it has been noted that the compound forms an explosive mixture with air and poses a moderate explosion hazard when exposed to heat or flame . Furthermore, its vapors may travel a considerable distance to a source of ignition, and heating may cause expansion or decomposition leading to violent rupture of containers .
properties
IUPAC Name |
1-bromo-4-fluoro-2-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-5-2-1-4(9)3-6(5)13-7(10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCQEUWGRZELMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene |
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